ルテオリン
概要
説明
Luteolin is a flavone, a type of flavonoid, with a yellow crystalline appearance . It is found in various plant materials, including fruits and vegetables such as celery, broccoli, green pepper, parsley, thyme, dandelion, perilla, chamomile tea, carrots, olive oil, peppermint, rosemary, navel oranges, and oregano . It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an anti-inflammatory agent, and an immune system modulator, as well as being active against several cancers .
Synthesis Analysis
Luteolin can be synthesized through various methods. One efficient method involves the acylation of 1,3,5-trimethoxybenzene and condensation with 3,4-dimethoxybenzaldehyde . Another method involves the reaction of 3,4-dimethoxycinnamic acid with 1,3,5-trimethoxybenzene .
Molecular Structure Analysis
The molecular formula of Luteolin is C15H10O6 . It is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3’, 4’, 5, and 7 . It is a conjugate acid of a luteolin-7-olate .
Chemical Reactions Analysis
Luteolin has been found to have multiple chemical reactions. For instance, it has been used in the synthesis of mono-acylated luteolin derivatives, which were evaluated for their antiproliferative and radical scavenging activities . It has also been found to undergo glycosylation in hydrophilic organic solvents .
Physical and Chemical Properties Analysis
Luteolin is a needle-like crystal . It is soluble in ethanol and alkaline solutions, and slightly soluble in water . It has a molar mass of 286.24 g/mol .
科学的研究の応用
がんの予防と治療
ルテオリンは、がん細胞のさまざまな経路に影響を与えることで、強力な抗がん特性を示します。 アポトーシスを誘導し、細胞増殖を阻害し、血管新生と転移を抑制し、治療的に誘導された細胞毒性に対するがん細胞の感受性を高めることができます 。 研究によると、ルテオリンは、食事療法によるサプリメントで達成可能な濃度でプロゲステロン拮抗作用を発揮し、ルミナールAサブタイプ乳がん細胞の増殖を阻害することが示されています .
抗炎症作用
この化合物の抗炎症作用は、特に慢性疾患の文脈において、十分に文書化されています。 ルテオリンは、さまざまなタイプのがんの予防と治療に不可欠な炎症と細胞シグナル伝達を調節することが示されています .
神経保護作用
神経変性疾患におけるルテオリンの役割は、ますます注目されています。 アルツハイマー病やパーキンソン病などの病状において、その免疫薬理学的効果が研究されており、病気の進行を軽減する可能性が示されています .
心血管の健康
研究では、心筋梗塞やアテローム性動脈硬化症などの心血管疾患に対するルテオリンの利点についても調べられています。 その抗炎症作用と抗酸化作用は、これらの病状に対する保護効果に貢献する可能性があります .
糖尿病の管理
ルテオリンは、糖尿病の管理に役立つ可能性があり、その有用性が研究で示されています。 グルコース代謝とインスリン感受性への影響により、この分野におけるさらなる研究対象となっています .
抗菌活性
ルテオリンの抗菌作用は、その多面的性質のもう一つの側面です。 さまざまな微生物病原体に対して活性を示すことが明らかになっており、感染管理と治療への応用につながる可能性があります .
皮膚病の治療
ルテオリンの抗炎症作用は、皮膚科にも及んでおり、炎症性皮膚疾患の治療に役立つ可能性があります。 免疫応答を調節する能力により、皮膚の健康のための局所適用に適した候補となります .
COVID-19研究
興味深いことに、ルテオリンは、COVID-19の研究と治療に影響を与える可能性のある化合物として特定されています。 その炎症と免疫応答への影響は、ウイルス感染の文脈において特に関連しています .
作用機序
Target of Action
Luteolin, a flavonoid found in various types of plants including vegetables, fruits, and medicinal herbs , interacts with a number of known cellular targets . These targets include AKT1, ALB, CASP3, IL6, JUN, STAT3, TNF, and VEGFA . These proteins play crucial roles in various cellular processes such as cell survival, inflammation, and cell cycle progression .
Mode of Action
Luteolin exerts its therapeutic effects through multiple mechanisms. It inhibits the growth of cancer cells by triggering apoptosis and cell cycle arrest . It also inhibits tumor cell metastasis and angiogenesis . Mechanistically, luteolin causes cell death by downregulating Akt, PLK-1, cyclin-B1, cyclin-A, CDC-2, CDK-2, Bcl-2, and Bcl-xL, while upregulating BAX, caspase-3, and p21 .
Biochemical Pathways
Luteolin affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation . It also inhibits the JAK/STAT pathway , which plays a critical role in cell growth, survival, and differentiation.
Pharmacokinetics
Luteolin’s absorption, distribution, metabolism, and excretion (ADME) are influenced by its form, dosage, administration route, and individual factors . After being metabolized, it mainly persists in plasma as glucuronides and sulfate-conjugates . Enhancements like nanocrystallization improve its bioavailability, with most metabolites excreted renally or biliary within 24 hours .
Result of Action
At the molecular and cellular level, luteolin has been shown to have significant effects. It increases the expression of apoptosis-related proteins and antioxidant enzymes . In DNA methylation, luteolin inhibits the expression of DNA methyltransferases, a transcription repressor, and increases the expression and activity of ten-eleven translocation (TET) DNA demethylases, a transcription activator .
Action Environment
The action of luteolin can be influenced by various environmental factors. For instance, the surrounding environment can affect the structure and antioxidative properties of luteolin . Moreover, luteolin is found in various environments, including vegetables and fruits such as celery, parsley, broccoli, onion leaves, cabbages, and apple skins . These sources provide a natural environment for the action of luteolin.
生化学分析
Biochemical Properties
Luteolin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cancer-cell survival and proliferation, angiogenesis, invasion, metastasis, mTOR/PI3K/Akt, STAT3, Wnt/β-catenin, and cell-cycle arrest, and induce apoptosis . It also plays a vital role in the up/down-regulation of microRNAs (miRNAs) in cancer therapy .
Cellular Effects
Luteolin has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways across various types of cancer . It also affects gene expression and cellular metabolism .
Molecular Mechanism
Luteolin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, luteolin has been found to inhibit IL-8 production in intestinal epithelial cells by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs) .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPNAANSBPBGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Record name | luteolin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Luteolin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074988 | |
Record name | Luteolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Luteolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-70-3 | |
Record name | Luteolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luteolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luteolin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15584 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Luteolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUTEOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUX1ZNC9J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Luteolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
329.5 °C | |
Record name | Luteolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does luteolin exert its anti-inflammatory effects?
A1: Luteolin exerts its anti-inflammatory effects through multiple mechanisms. It inhibits the production of pro-inflammatory mediators, including nitric oxide (NO) [, , ], interleukin-6 (IL-6) [, ], tumor necrosis factor-α (TNF-α) [, , ], and prostaglandin E2 (PGE2) [, ]. Luteolin achieves this by suppressing key signaling pathways involved in inflammation, such as the nuclear factor-κB (NF-κB) pathway [, , , ] and mitogen-activated protein kinase (MAPK) pathway [, , ].
Q2: What is the role of reactive oxygen species (ROS) in luteolin's anticancer activity?
A2: Luteolin can induce ROS accumulation in cancer cells by suppressing cellular superoxide dismutase activity []. This ROS accumulation plays a crucial role in potentiating the c-Jun N-terminal kinase (JNK) pathway and suppressing the NF-κB pathway, leading to enhanced apoptosis in response to TNF [].
Q3: How does luteolin affect angiogenesis?
A3: Luteolin exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF) expression and secretion []. This inhibition is linked to the suppression of NF-κB transcriptional activity []. Additionally, luteolin downregulates hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3) signaling, further contributing to its anti-angiogenic effects [].
Q4: What is the molecular formula and weight of luteolin?
A4: Luteolin's molecular formula is C15H10O6, and its molecular weight is 286.24 g/mol.
Q5: Have any computational studies been conducted to understand luteolin's interactions with biological targets?
A5: Yes, computational studies using density functional theory (DFT) have been employed to investigate the hydrogen bonding interactions between luteolin and adenine, a nucleobase in DNA []. These studies revealed the potential for luteolin to interact with DNA, contributing to its anticancer properties [].
Q6: Does the form of luteolin (aglycone vs. glucoside) affect its biological activity?
A6: Yes, studies suggest that the aglycone form of luteolin may exhibit more potent anti-inflammatory and anti-atherogenic effects compared to its glucoside form []. This difference could be attributed to variations in bioavailability and metabolism between the two forms [].
Q7: How is luteolin typically formulated to enhance its bioavailability?
A7: Although specific formulation strategies are not extensively discussed in the provided research, luteolin is often incorporated into nanoparticles or liposomes to improve its solubility, stability, and bioavailability []. These formulations can enhance its delivery to target tissues and enhance therapeutic efficacy [].
Q8: What are the major metabolites of luteolin found in vivo?
A8: Following oral administration, luteolin is rapidly absorbed and extensively metabolized [, ]. The primary metabolites detected in plasma are luteolin glucuronides, particularly luteolin-3'-O-glucuronide [, ]. Other glucuronides, such as luteolin-4'-O-glucuronide and luteolin-7-O-glucuronide, are also found in various tissues, including the liver, kidney, and small intestine [].
Q9: Does luteolin interact with any drug transporters?
A9: Yes, luteolin has been identified as a potent inhibitor of monocarboxylate transporter 1 (MCT1) [, ]. This transporter plays a crucial role in the renal reabsorption of γ-hydroxybutyrate (GHB) []. Luteolin's inhibitory effect on MCT1 can alter the pharmacokinetics and pharmacodynamics of GHB, potentially offering a strategy for GHB overdose treatment [].
Q10: What in vitro models have been used to study luteolin's anticancer activity?
A10: Luteolin's anticancer properties have been extensively studied in various human cancer cell lines, including:
- Breast cancer: MDA-MB-231 [, , ], MCF-7 [, ]
- Lung cancer: A549 []
- Gastric cancer: HGC-27 [], MFC [, ], MKN-45 []
- Pancreatic cancer: PANC-1, CoLo-357, BxPC-3 []
- Myelodysplastic syndrome: SKM-1 cells, primary bone marrow mononuclear cells []
Q11: What animal models have been used to investigate the effects of luteolin on various diseases?
A11: Animal models used to study luteolin's therapeutic potential include:
- Rats:
- Mice:
Q12: What approaches are being explored to improve luteolin's delivery to specific tissues?
A12: While specific drug delivery strategies are not extensively discussed in the provided research, incorporating luteolin into nanoparticles or liposomes shows promise for targeted delivery [].
Q13: What analytical techniques are commonly employed to quantify luteolin in biological samples?
A13: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are frequently used techniques for quantifying luteolin and its metabolites in biological matrices, such as plasma, urine, and tissue samples [, ].
Q14: Is the solubility of luteolin a limiting factor for its bioavailability?
A14: Yes, luteolin exhibits limited solubility in aqueous solutions, which can hinder its absorption and bioavailability [].
Q15: What are some examples of luteolin's cross-disciplinary applications?
A15: Luteolin research spans multiple disciplines, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。